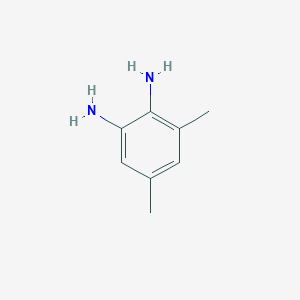![molecular formula C10H12Cl2N2O2S B1306971 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine CAS No. 524711-29-3](/img/structure/B1306971.png)
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction
Análisis De Reacciones Químicas
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 1-[(2,5-Dichlorophenyl)sulfonyl]piperazine is not well-documented. its effects are likely mediated through interactions with specific proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonyl group plays a crucial role in these interactions, potentially forming covalent bonds with target molecules .
Comparación Con Compuestos Similares
1-[(2,5-Dichlorophenyl)sulfonyl]piperazine can be compared to other sulfonyl-containing piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine: Similar in structure but with different substitution patterns on the phenyl ring.
1-(4-Nitrophenyl)sulfonyl)piperazine: Contains a nitro group instead of chlorine atoms, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and resulting chemical behavior.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2S/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYUZYHDXJSPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol](/img/structure/B1306893.png)

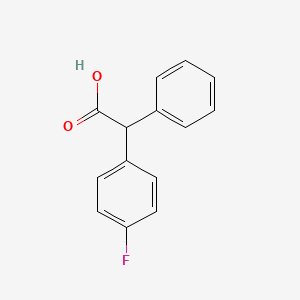




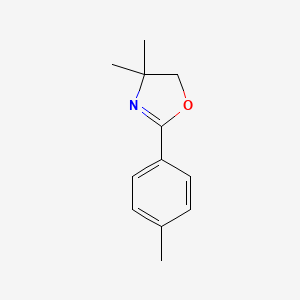
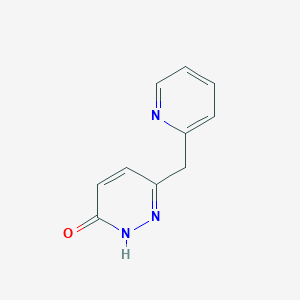

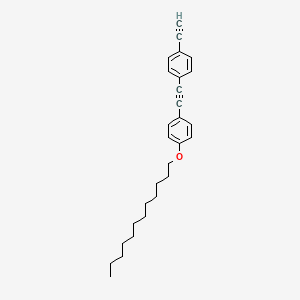
![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)

